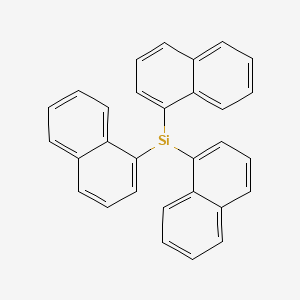
Tris(1-naphthyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-naphthyl)silane is an organosilicon compound with the chemical formula C30H22Si. It is characterized by the presence of three 1-naphthyl groups attached to a central silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{3 C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}4 \rightarrow \text{(C}{10}\text{H}_7)3\text{SiCl} + 3 \text{MgBrCl} ] [ \text{(C}{10}\text{H}_7)_3\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(C}{10}\text{H}_7)_3\text{SiH} + \text{HCl} ]
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It acts as a hydride donor in reduction reactions.
Substitution: The naphthyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone.
Reduction: Catalysts like palladium or platinum.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Silanols (e.g., tris(1-naphthyl)silanol).
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(1-naphthyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which tris(1-naphthyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom in the compound acts as a central hub, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Commonly used in hydrosilylation reactions.
Tris(pentafluorophenyl)silane: Utilized in catalytic applications.
Uniqueness: Tris(1-naphthyl)silane is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to other silanes. This makes it particularly useful in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
2536-76-7 |
|---|---|
Molekularformel |
C30H21Si |
Molekulargewicht |
409.6 g/mol |
InChI |
InChI=1S/C30H21Si/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI-Schlüssel |
ZFLGRFVFTLAIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



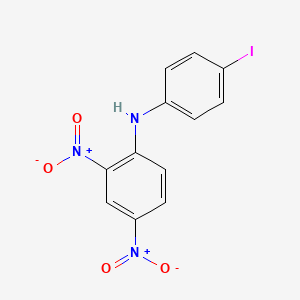

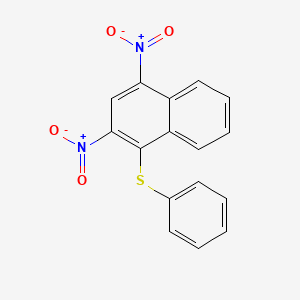


![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
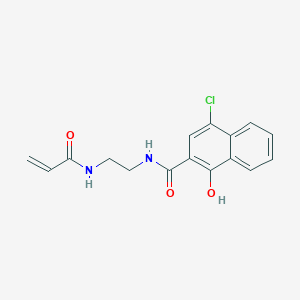
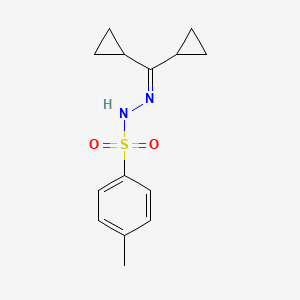

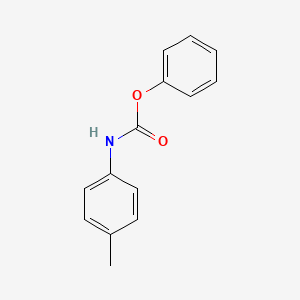


![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
